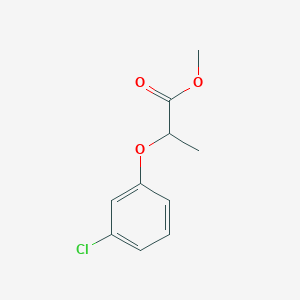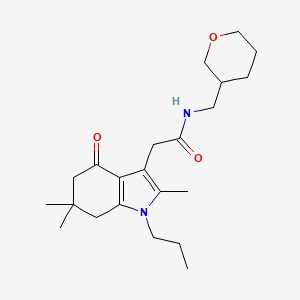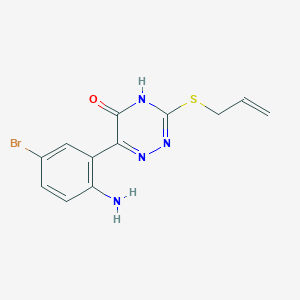![molecular formula C14H12Cl2N2O4S B5993645 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5993645.png)
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound characterized by its dichlorinated benzene ring, sulfonamide group, and a Schiff base linkage to a dihydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Schiff Base: The reaction between 2,6-dichlorobenzaldehyde and 3,4-dihydroxyaniline under acidic conditions forms the Schiff base intermediate.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones derived from the dihydroxyphenyl group.
Reduction: Amines derived from the reduction of the Schiff base.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the synthesis of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.
作用機序
The mechanism of action of 2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The Schiff base linkage and the dihydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also play a role in binding to proteins or other biomolecules.
類似化合物との比較
Similar Compounds
2,6-dichloro-N,N-dimethylpyridin-4-amine: Similar in having dichlorinated benzene but differs in the amine group and lack of sulfonamide.
2,6-dichlorodiphenylamine: Similar in having dichlorinated benzene but differs in the amine group and lack of sulfonamide and Schiff base linkage.
Uniqueness
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a Schiff base linkage, dihydroxyphenyl group, and sulfonamide group, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
2,6-dichloro-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-8-4-10(15)14(11(16)5-8)23(21,22)18-17-7-9-2-3-12(19)13(20)6-9/h2-7,18-20H,1H3/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWJZDUPZCRTRG-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5993562.png)
![1-benzhydryl-N-[2-(1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide](/img/structure/B5993567.png)

![4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B5993577.png)

![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-pyrimidin-4-ylmethanamine](/img/structure/B5993593.png)

![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5993608.png)
![N-(3-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5993612.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5993614.png)
![1-[4-(4-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5993616.png)
![4-BROMO-1-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B5993622.png)

![1-[4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5993650.png)
